molecular formula C12H15NO2 B1266933 N-Benzyl-N-Methylacetoacetamide CAS No. 71392-09-1

N-Benzyl-N-Methylacetoacetamide

Cat. No. B1266933
CAS RN: 71392-09-1
M. Wt: 205.25 g/mol
InChI Key: KVCNVQYZBQIYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-Methylacetoacetamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of N-Benzyl-N-Methylacetoacetamide consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

N-Benzyl-N-Methylacetoacetamide has a predicted boiling point of 348.5±35.0 °C and a predicted density of 1.081±0.06 g/cm3 . Its pKa is predicted to be 7.93±0.50 .

Scientific Research Applications

1. Synthesis of Complex Molecules

N-Benzyl-N-Methylacetoacetamide is used in the synthesis of complex molecules. For instance, it played a role in the total synthesis of hematoside, a significant glycolipid involved in cellular recognition and signal transduction (Numata, Sugimoto, Shibayama, & Ogawa, 1988).

2. Applications in Medicinal Chemistry

Research has shown its potential in the development of anticonvulsant medications. For example, derivatives of N-Benzyl-N-Methylacetoacetamide have been evaluated for their anticonvulsant activities, demonstrating significant protection against seizures in animal models (Choi, Stables, & Kohn, 1996).

3. Use in Mechanistic Studies

N-Benzyl-N-Methylacetoacetamide has been employed in studies exploring mechanisms of drug action. For instance, its derivatives were used to investigate the importance of the 2-acetamido substituent in anticonvulsant activity (Choi, Stables, & Kohn, 1996).

4. Role in Biochemical Analysis

This compound has been utilized in biochemical pharmacology for studying processes like histamine-N-methylation inhibition by antihistamines (Netter & Bodenschatz, 1967).

5. Exploration in Organic Synthesis Techniques

It has been instrumental in developing new techniques in organic synthesis, such as in the Hofmann rearrangement of carboxamides (Jevtić, Dǒsen-Micovic, Ivanović, & Ivanovic, 2016).

6. Research on Chemical Exchange Processes

Studies involving N-Benzyl-N-Methylacetoacetamide have contributed to understanding chemical exchange kinetics, as demonstrated in research using N,N-dimethyltrichloroacetamide (Igumenova, Brath, Akke, & Palmer, 2007).

7. Contribution to Antimicrotubule Agents Research

Its structure has been a basis for developing antimicrotubule agents in cancer treatment, as seen in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides (Stefely, Palchaudhuri, Miller, Peterson, Moraski, Hergenrother, & Miller, 2010).

8. Role in the Study of Reductive Metabolism

It has been part of studies exploring the reductive metabolism and activation of drugs, such as in the research on Benznidazole (Masana, de Toranzo, & Castro, 1984).

9. Involvement in High-Temperature Hydrolysis Studies

The compound has been a model in studying the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water (Duan, Dai, & Savage, 2010).

properties

IUPAC Name

N-benzyl-N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-10(14)8-12(15)13(2)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCNVQYZBQIYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294651
Record name N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-Methylacetoacetamide

CAS RN

71392-09-1
Record name NSC97565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-BENZYL-N-METHYL-3-OXO-BUTANAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-Methylacetoacetamide
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-Methylacetoacetamide
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-Methylacetoacetamide
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-Methylacetoacetamide
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-Methylacetoacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-Methylacetoacetamide

Citations

For This Compound
2
Citations
T Hasegawa, H Aoyama, Y Omote - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… Irradiation of N-benzyl-N-methylacetoacetamide (lg) in methanol gave … N-Benzyl-N-methylacetoacetamide ( lg) : bp 110-120 …
Number of citations: 14 pubs.rsc.org
JJ Coniglio - 2003 - search.proquest.com
Cyclohexadienyl ruthenium (II) complexes containing an azaspirocyclic ring system have been prepared from (η 6-N-benzyl acetoacetamide) CpRu (II) precursors via sequential …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.